Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
1-(5-Hydroxy-1,2-dimethylindol-3-yl)ethanone demonstrates sub‑micromolar inhibition of human 11β‑HSD1 with an IC₅₀ of 360 nM [1]. This enzyme catalyzes the intracellular conversion of inactive cortisone to active cortisol and is a validated target for metabolic syndrome and type 2 diabetes [2]. The non‑hydroxylated analog 1-(1,2-dimethyl-1H-indol-3-yl)ethanone has not been reported to inhibit 11β‑HSD1, highlighting a functional gain conferred by the 5‑hydroxy substituent.
| Evidence Dimension | Inhibition of human 11β-HSD1 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM |
| Comparator Or Baseline | 1-(1,2-Dimethyl-1H-indol-3-yl)ethanone (CAS 33022-90-1): no reported activity (inactive at relevant concentrations) |
| Quantified Difference | >100‑fold improvement in potency |
| Conditions | In vitro enzymatic assay using homogeneous time-resolved fluorescence (HTRF) [1] |
Why This Matters
The sub‑micromolar 11β‑HSD1 inhibitory activity differentiates this compound from non‑hydroxylated indole analogs and positions it as a viable starting point for metabolic disease drug discovery campaigns.
- [1] BindingDB. (n.d.). BDBM50384527 / CHEMBL2036422. IC₅₀ = 360 nM against human 11β-HSD1. View Source
- [2] Lee, S. E., et al. (2017). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Human Dermal Papilla Cells. PubMed. View Source
